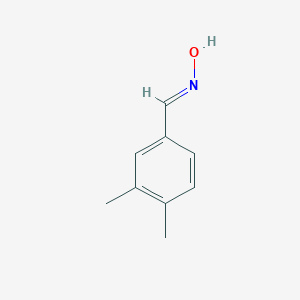
3,4-Dimethylbenzaldehyde oxime
Overview
Description
3,4-Dimethylbenzaldehyde oxime is a chemical compound that belongs to the class of oximes. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and fragrances.
Scientific Research Applications
Synthetic Method for 3,4-Dimethylbenzaldehyde :
- A study by Hu et al. (2010) describes an efficient synthetic method for preparing 3,4-dimethylbenzaldehyde, a related compound, by oxidizing 3,4-dimethylbenzyl chloride. This method enhances yield and offers an efficient work-up procedure (Hu, Lu, Liu, Wei, & Liu, 2010).
Synthesis of Oxime Derivatives :
- Epishina, Ovchinnikov, and Makhova (1997) synthesized the oxime of 3-amino-5-nitrobenzaldehyde, which is used as a starting compound for the synthesis of novel diaryl- and arylnitrofuroxans (Epishina, Ovchinnikov, & Makhova, 1997).
Kinetics and Mechanism of Oxime Formation :
- Malpica et al. (1999) investigated the kinetics and mechanism of oxime formation from 4-dimethylaminobenzaldehyde and 4-trimethylammoniobenzaldehyde iodide, providing insights into the reaction mechanisms relevant to similar compounds (Malpica, Calzadilla, Córdova, Torres, & Saulny, 1999).
Biocatalytic System for Oxidation :
- Bühler et al. (2003) developed a whole-cell biocatalytic system for the oxidation of pseudocumene to 3,4-dimethylbenzaldehyde, using recombinant Escherichia coli cells expressing xylene monooxygenase genes from Pseudomonas putida. This study showcases the application of biotechnology in the synthesis of such compounds (Bühler, Bollhalder, Hauer, Witholt, & Schmid, 2003).
Synthesis from o-Xylene :
- Wei-guo (2008) synthesized 3,4-dimethylbenzaldehyde from o-xylene, highlighting the raw materials and conditions required for such syntheses (Wang Wei-guo, 2008).
Crystal Structures and Vibrational Spectroscopy :
- Gomes et al. (2018) discussed the crystal structures of methoxybenzaldehyde oxime derivatives, providing valuable information on the structural aspects of similar oxime compounds (Gomes, de Souza, Da Costa, Wardell, & Low, 2018).
- Sundaraganesan, Ilakiamani, and Joshua (2007) conducted a vibrational spectroscopy investigation on 3,4-dimethylbenzaldehyde, which helps in understanding the physical and chemical properties of similar compounds (Sundaraganesan, Ilakiamani, & Joshua, 2007).
Bioconjugation and Chemical Biotechnology :
- Kölmel and Kool (2017) outlined the applications of oxime chemistry in bioconjugation, a technique relevant to the synthesis and application of compounds like 3,4-Dimethylbenzaldehyde oxime (Kölmel & Kool, 2017).
Mechanism of Action
Properties
IUPAC Name |
(NE)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)5-8(7)2/h3-6,11H,1-2H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMYWZFQQDNXGQ-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=N/O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


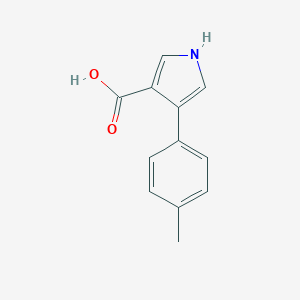

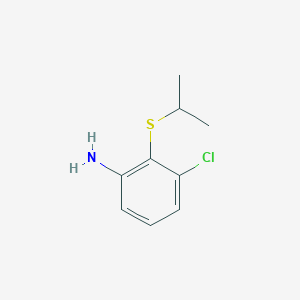

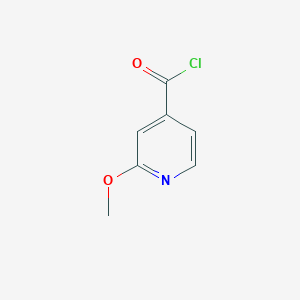
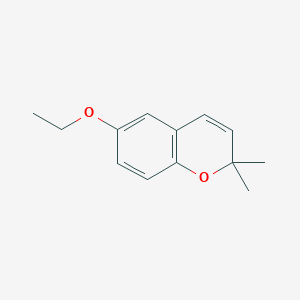


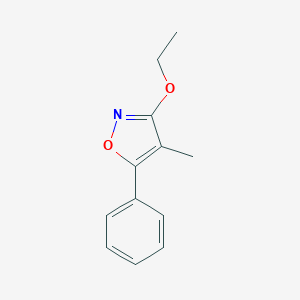

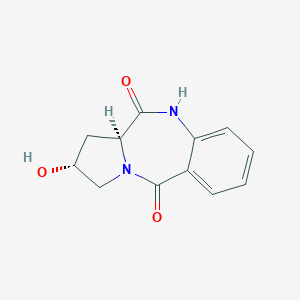
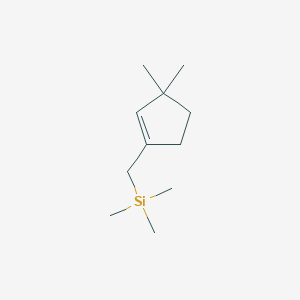
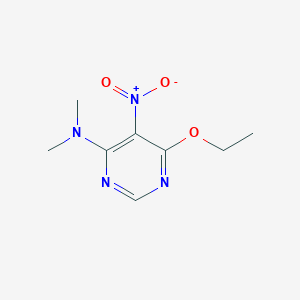
![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)
